

# Beta-Gurjunene: A Technical Guide to its Olfactory and Organoleptic Properties

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## Compound of Interest

Compound Name: *beta-Gurjunene*

Cat. No.: *B1235353*

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## Introduction

**Beta-gurjunene** is a naturally occurring sesquiterpene hydrocarbon with a characteristic tricyclic structure. It is a constituent of various essential oils derived from plants such as those in the *Dipterocarpus* genus. While recognized for its contribution to the overall aroma of these oils, a detailed understanding of the specific olfactory and organoleptic properties of isolated **beta-gurjunene** is essential for its potential applications in the pharmaceutical, fragrance, and flavor industries. This technical guide provides a comprehensive overview of the known sensory characteristics of **beta-gurjunene**, outlines experimental protocols for its evaluation, and explores potential signaling pathways involved in its perception.

## Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **beta-gurjunene** is crucial for its handling, formulation, and analysis. Key properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	
Molecular Weight	204.35 g/mol	[1]
CAS Number	73464-47-8	[1]
Appearance	Data not available for pure compound; Gurjun balsam oil is a pale yellow to colorless viscous liquid.	[2]
Boiling Point	257.00 to 258.00 °C @ 760.00 mm Hg	
Density	Approximately 0.9329 g/cm <sup>3</sup> @ 20 °C	[3]
Vapor Pressure	0.023000 mmHg @ 25.00 °C (estimated)	[4]
Solubility	Insoluble in water; Soluble in paraffin oil.	[4]

## Olfactory and Organoleptic Profile

The sensory characteristics of **beta-gurjunene** are complex and contribute to the woody and spicy notes of many natural extracts. While quantitative data for the pure compound is limited in publicly available literature, qualitative descriptions provide valuable insight into its aroma and flavor profile.

### Olfactory Properties

The scent of **beta-gurjunene** is primarily characterized by its earthy and woody notes.

- Odor Description: The aroma of **beta-gurjunene** has been described as "Green, Earthy, Animalic".[5] Gurjun balsam oil, which contains **beta-gurjunene**, is noted for its balsamic, woody, and sweet aroma.[6] The broader category of gurjunene is associated with a woody, spicy, and slightly peppery scent.[7]

- **Odor Threshold:** Specific quantitative data for the odor detection threshold of pure **beta-gurjunene** is not readily available in the scientific literature. The determination of this value would require dedicated sensory panel studies.

## Organoleptic (Taste) Properties

Information regarding the taste profile of pure **beta-gurjunene** is scarce. Its presence in essential oils suggests it may contribute to the overall flavor profile, likely imparting woody and slightly bitter notes.

- **Taste Profile:** A definitive taste profile for isolated **beta-gurjunene** has not been documented. General descriptions of related essential oils suggest a potential for spicy, woody, and perhaps slightly bitter characteristics.<sup>[8]</sup>
- **Taste Threshold:** Quantitative taste detection or recognition thresholds for **beta-gurjunene** have not been established. Determining these thresholds would necessitate formal sensory evaluation.

## Experimental Protocols for Sensory Evaluation

To rigorously characterize the olfactory and organoleptic properties of **beta-gurjunene**, standardized experimental protocols are required. The following sections detail the methodologies that would be employed for such an evaluation.

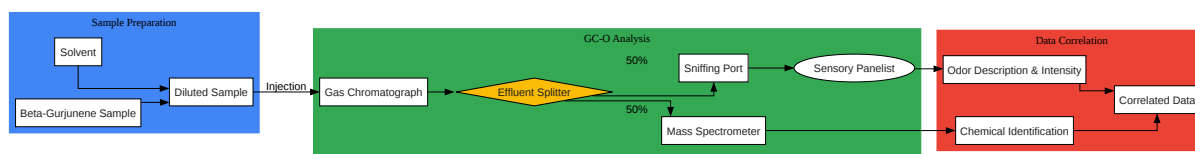
### Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a complex mixture. An instrumental detector (like a mass spectrometer) runs in parallel with a human assessor who sniffs the effluent from the gas chromatograph column.

Methodology:

- **Sample Preparation:** A solution of pure **beta-gurjunene** in a suitable solvent (e.g., ethanol) is prepared at a known concentration.
- **GC Separation:** The sample is injected into a gas chromatograph equipped with a column appropriate for sesquiterpene analysis (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the individual components of the sample.

- **Effluent Splitting:** At the end of the column, the effluent is split between a mass spectrometer (MS) for chemical identification and a sniffing port for sensory detection.
- **Olfactometry Detection:** A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time, duration, and a qualitative description of any detected odor.
- **Data Analysis:** The data from the MS and the olfactometry panel are correlated to identify the specific chemical compound responsible for each odor. The intensity of the odor can be quantified using methods such as Aroma Extract Dilution Analysis (AEDA) or by assigning an intensity score.



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Diagram of a typical Gas Chromatography-Olfactometry (GC-O) workflow.

## Sensory Panel Evaluation for Odor and Taste Thresholds

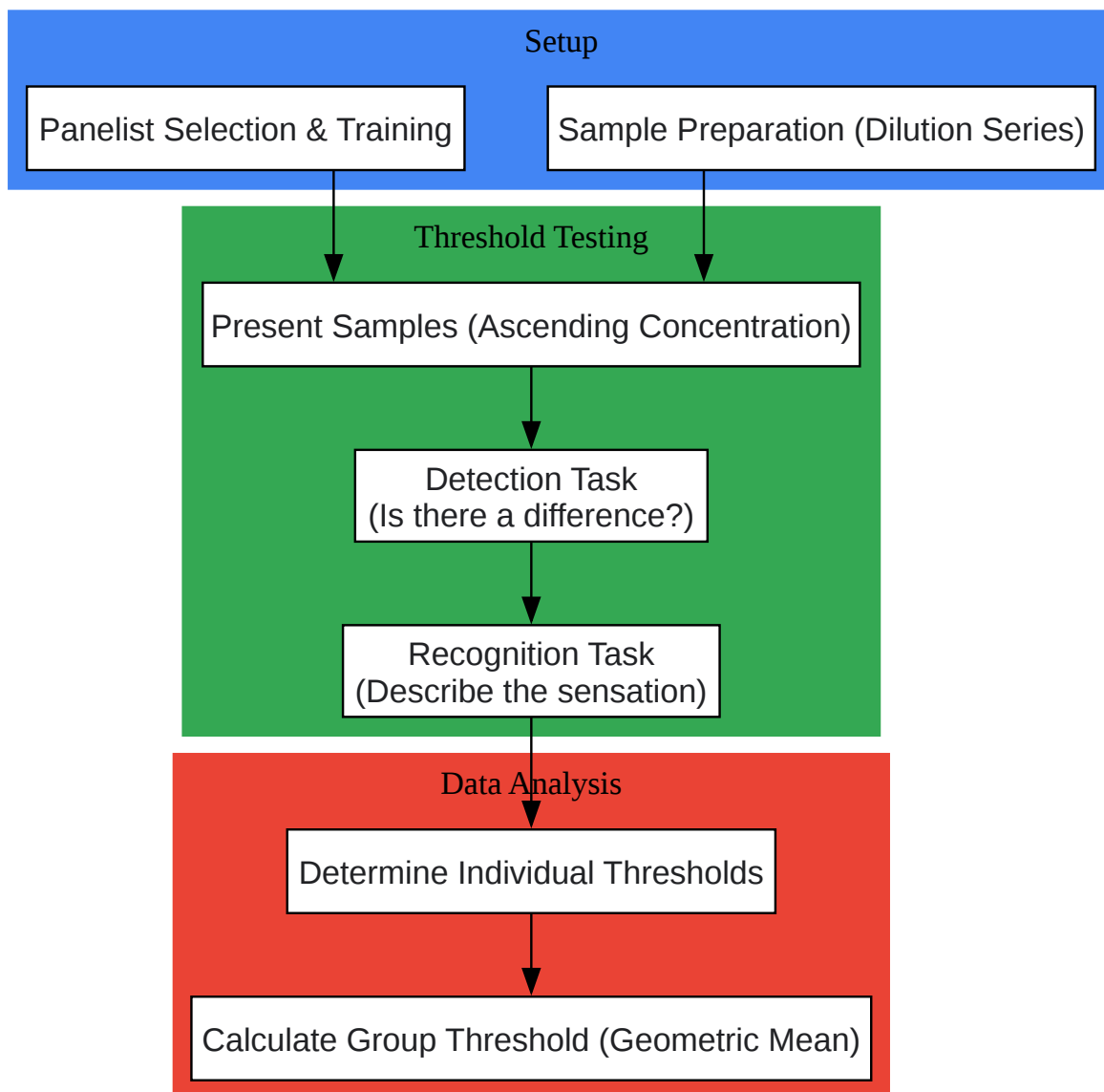
Determining the detection and recognition thresholds for a substance requires a trained sensory panel and a controlled environment.

Methodology:

- **Panelist Selection and Training:** A panel of 10-15 individuals is selected based on their sensory acuity and ability to consistently describe and rate sensory stimuli. Panelists

undergo training to familiarize them with the specific aroma and taste attributes relevant to woody and earthy compounds.

- **Sample Preparation:** A series of dilutions of pure **beta-gurjunene** are prepared in a neutral medium (e.g., deodorized water for taste, or presented on unscented smelling strips for odor). The concentration range should span from well below the expected threshold to clearly perceptible levels.
- **Testing Procedure (Ascending Method of Limits):**
  - Panelists are presented with a series of samples, starting with the lowest concentration, in a randomized order alongside a blank (the neutral medium).
  - For each sample, the panelist is asked to identify if there is a difference between the sample and the blank (detection threshold) and, if so, to describe the sensation (recognition threshold).
  - The concentration is incrementally increased until the panelist consistently detects and recognizes the stimulus.
- **Data Analysis:** The individual thresholds for each panelist are determined, and the group threshold is typically calculated as the geometric mean of the individual thresholds.



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Workflow for determining sensory thresholds using a trained panel.

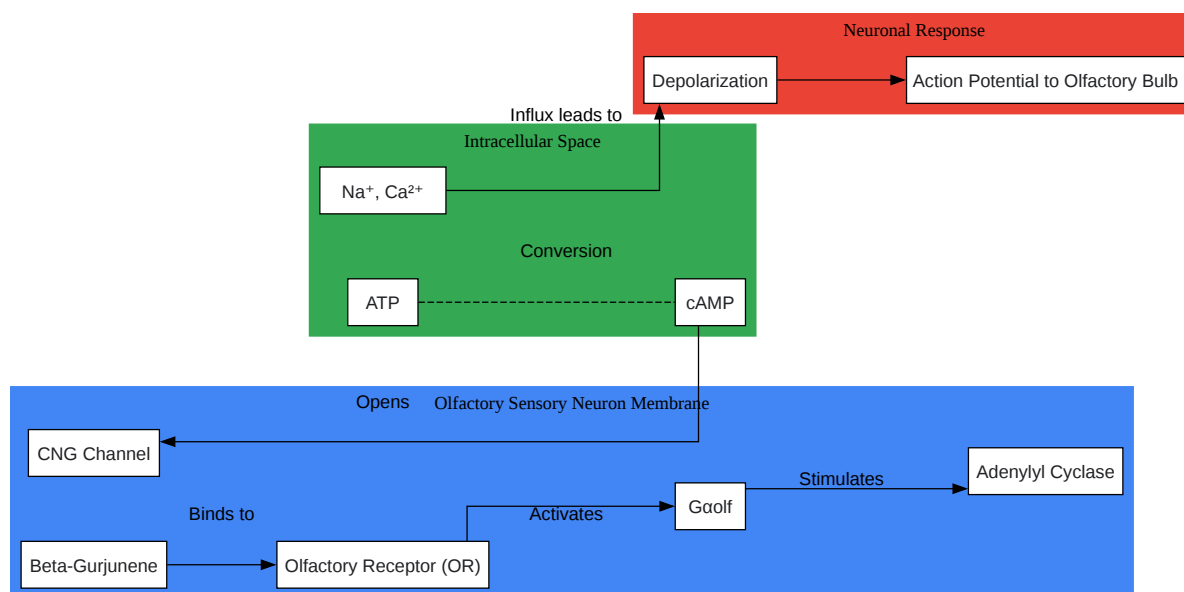
## Potential Signaling Pathways

The perception of aroma and taste is initiated by the interaction of chemical compounds with specific receptors in the olfactory epithelium and on the tongue, respectively. While the specific receptors for **beta-gurjunene** have not been identified, we can hypothesize the general signaling pathways based on its chemical class (sesquiterpene).

## Olfactory Signaling

Olfactory perception begins with the binding of an odorant molecule to an Olfactory Receptor (OR), which is a type of G-protein coupled receptor (GPCR).

- Binding: **Beta-gurjunene**, being a volatile compound, would travel to the olfactory epithelium and bind to a specific OR.
- G-protein Activation: This binding event would cause a conformational change in the OR, activating an associated G-protein ( $G_{\alpha olf}$ ).
- Second Messenger Cascade: The activated  $G_{\alpha olf}$  stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations ( $Na^+$  and  $Ca^{2+}$ ).
- Depolarization and Action Potential: The influx of positive ions depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.



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A generalized olfactory signal transduction pathway.

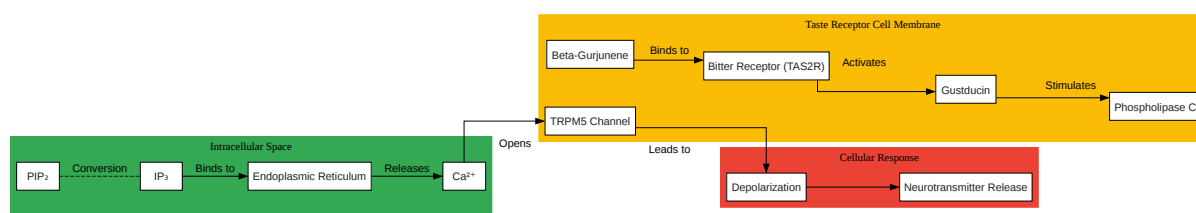
## Gustatory (Taste) Signaling

Sesquiterpenes are often associated with bitter taste perception. The signaling for bitterness is also mediated by GPCRs, specifically the TAS2R family of bitter taste receptors.

- Binding: If **beta-gurjunene** has a bitter taste, it would bind to a specific TAS2R on the surface of a taste receptor cell.



- G-protein (Gustducin) Activation: This binding would activate the G-protein gustducin.
- Second Messenger Cascade: The activated gustducin would stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP<sub>3</sub>).
- Calcium Release: IP<sub>3</sub> binds to IP<sub>3</sub> receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca<sup>2+</sup>).
- Neurotransmitter Release: The increase in intracellular Ca<sup>2+</sup> opens TRPM5 channels, leading to depolarization of the taste cell and the release of neurotransmitters (like ATP) onto afferent nerve fibers, which transmit the signal to the brain.



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A generalized bitter taste signal transduction pathway.

## Conclusion and Future Directions

**Beta-gurjunene** is a sesquiterpene with a characteristic woody, earthy, and somewhat spicy aroma profile. While its presence in numerous essential oils is well-documented, there is a notable lack of quantitative sensory data for the pure compound. Future research should focus

on determining the precise odor and taste thresholds of **beta-gurjunene** through rigorous sensory panel evaluations. Furthermore, studies aimed at identifying the specific olfactory and taste receptors that interact with **beta-gurjunene** would provide a more complete understanding of its sensory properties at the molecular level. Such data would be invaluable for the targeted application of **beta-gurjunene** in the development of new pharmaceuticals, fragrances, and flavor formulations.

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